molecular formula C23H20ClN5O B6586744 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine CAS No. 1251690-99-9

1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine

Cat. No. B6586744
CAS RN: 1251690-99-9
M. Wt: 417.9 g/mol
InChI Key: XWYNCRXIPKYGPW-UHFFFAOYSA-N
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Description

1-(7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine (CPP) is an organic compound that has been studied for its potential applications in a variety of fields. CPP is a derivative of pyrazole and is composed of an aromatic ring and an amide group, making it a highly versatile compound with a variety of potential applications. CPP has been studied for its potential use in medicinal chemistry, as a potential drug target, and as a novel catalyst for organic reactions.

Scientific Research Applications

1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine has been studied as a potential drug target, with research into its potential to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. In organic chemistry, 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine has been studied as a novel catalyst for organic reactions, with research into its potential to catalyze the formation of a variety of organic compounds. In biochemistry, 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine has been studied for its potential to modulate the activity of certain proteins, such as the protein kinase C.

Mechanism of Action

The exact mechanism of action of 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is not yet fully understood. However, it is believed that 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine binds to certain enzymes, such as acetylcholinesterase, and inhibits their activity. In addition, 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is believed to modulate the activity of certain proteins, such as protein kinase C, by binding to them and altering their activity.
Biochemical and Physiological Effects
1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine has been studied for its potential to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of certain proteins, such as protein kinase C. In addition, 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine has been studied for its potential to influence the activity of certain hormones, such as cortisol. 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine has also been studied for its potential to influence the activity of certain neurotransmitters, such as dopamine.

Advantages and Limitations for Lab Experiments

The use of 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine in lab experiments has a number of advantages. 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is a highly versatile compound, making it suitable for a variety of applications. In addition, 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is relatively stable and can be synthesized through a variety of methods, making it relatively easy to obtain. However, 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is also relatively expensive, making it difficult to obtain in large quantities.

Future Directions

The potential applications of 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine are numerous and varied. As such, there are a number of potential future directions for research into 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine. These include further research into its potential to inhibit the activity of certain enzymes, such as acetylcholinesterase; further research into its potential to modulate the activity of certain proteins, such as protein kinase C; further research into its potential to influence the activity of certain hormones, such as cortisol; and further research into its potential to influence the activity of certain neurotransmitters, such as dopamine. In addition, further research into the potential applications of 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine in organic chemistry, such as its potential to catalyze the formation of a variety of organic compounds, is also warranted.

Synthesis Methods

1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine can be synthesized through a variety of methods. The most common method is a two-step process involving the reaction of 4-chlorophenylpyrazole with piperazine in an aqueous solution. This reaction produces a piperazine-containing product, which is then reacted with a carbonyl group to form 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine. Other methods of synthesizing 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine include the reaction of 4-chlorophenylpyrazole with an amide group, the reaction of 4-chlorophenylpyrazole with an aldehyde, and the reaction of 4-chlorophenylpyrazole with an acid.

properties

IUPAC Name

[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O/c24-18-8-6-17(7-9-18)21-10-11-25-22-20(16-26-29(21)22)23(30)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYNCRXIPKYGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine

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